molecular formula C13H8BrIO B1292215 3-Bromo-3'-iodobenzophenone CAS No. 890098-12-1

3-Bromo-3'-iodobenzophenone

Cat. No.: B1292215
CAS No.: 890098-12-1
M. Wt: 387.01 g/mol
InChI Key: BIMBTNYEGFSFDW-UHFFFAOYSA-N
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Description

3-Bromo-3’-iodobenzophenone is an organic compound with the molecular formula C13H8BrIO. It is a halogenated benzophenone derivative that contains both bromine and iodine atoms. The compound is a white to light tan solid .

Preparation Methods

The synthesis of 3-Bromo-3’-iodobenzophenone typically involves halogenation reactions. One common method is the bromination of 3’-iodobenzophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar halogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-3’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iodobenzophenone depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by other groups through the action of a catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

3-Bromo-3’-iodobenzophenone can be compared to other halogenated benzophenone derivatives, such as:

These comparisons highlight the uniqueness of 3-Bromo-3’-iodobenzophenone in terms of its specific halogenation pattern and the resulting chemical properties.

Properties

IUPAC Name

(3-bromophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBTNYEGFSFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641498
Record name (3-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-12-1
Record name (3-Bromophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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